REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:9]=[C:8]([C:10]3[C:18]4[C:13](=[CH:14][CH:15]=[C:16]([C:19]([O:21]C)=[O:20])[CH:17]=4)[N:12](S(C4C=CC(C)=CC=4)(=O)=O)[CH:11]=3)[CH:7]=[N:6][CH:5]=2)[CH2:3][CH2:2]1.[OH-].[K+]>CO.O>[CH:1]1([C:4]2[N:9]=[C:8]([C:10]3[C:18]4[C:13](=[CH:14][CH:15]=[C:16]([C:19]([OH:21])=[O:20])[CH:17]=4)[NH:12][CH:11]=3)[CH:7]=[N:6][CH:5]=2)[CH2:2][CH2:3]1 |f:1.2|
|
Name
|
methyl 3-(6-cyclopropylpyrazin-2-yl)-1-tosyl-1H-indole-5-carboxylate
|
Quantity
|
353.7 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CN=CC(=N1)C1=CN(C2=CC=C(C=C12)C(=O)OC)S(=O)(=O)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was subsequently cooled to RT
|
Type
|
CUSTOM
|
Details
|
MeOH was removed in vacuo
|
Type
|
ADDITION
|
Details
|
1.0 N aq HCl (4.0 mL) was added to the resulting slurry
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CN=CC(=N1)C1=CNC2=CC=C(C=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.749 mmol | |
AMOUNT: MASS | 209.2 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |